An In-depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-D-Cys(Trt)-OH is a highly specialized amino acid derivative crucial for the synthesis of modified peptides with unique therapeutic and research applications. The incorporation of an N-methyl group on the peptide backbone and the use of the D-enantiomer of cysteine offer significant advantages, including enhanced resistance to enzymatic degradation, improved conformational stability, and altered biological activity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-N-Me-D-Cys(Trt)-OH for professionals in the field of peptide chemistry and drug development.
Core Chemical and Physical Properties
Fmoc-N-Me-D-Cys(Trt)-OH is a white to off-white crystalline powder. Its structure combines three key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine, an N-methyl group on the alpha-amine, the D-configuration of the cysteine residue, and a trityl (Trt) protecting group for the thiol side chain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₃NO₄S | [1] |
| Molecular Weight | 599.74 g/mol | [2][3] |
| CAS Number | 1349807-46-0, 921604-15-1 | [1] |
| Appearance | Powder or crystals | [2] |
| Purity (typical) | ≥95% (HPLC) | |
| Melting Point | No specific data available for the D-isomer. The L-isomer, Fmoc-N-Me-Cys(Trt)-OH, has a reported melting point of 234-239 °C. | [2] |
| Boiling Point | Decomposes at high temperatures. | |
| Optical Rotation | No specific data available for the D-isomer. The L-isomer, Fmoc-N-Me-Cys(Trt)-OH, has a reported optical rotation of [α]₂₂/D -25.0°, c = 0.5% in dichloromethane. | [2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Insoluble in water. | [4] |
| Storage | Store at 2-8°C, protected from moisture. | [5] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids. | [6] |
Experimental Protocols
The primary application of Fmoc-N-Me-D-Cys(Trt)-OH is in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its use.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-D-Cys(Trt)
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected peptide fragments) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
3. Coupling of Fmoc-N-Me-D-Cys(Trt)-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3 equivalents relative to the resin loading), a coupling reagent such as HATU (2.9 equivalents), in DMF. Add an activator base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The coupling of N-methylated amino acids is often slower than their non-methylated counterparts, requiring longer reaction times or double coupling.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines. Note that the Kaiser test is not suitable for N-methylated amino acids; alternative tests like the chloranil test can be used after the first N-methylated residue is coupled.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for removing the Trt group and other acid-labile side-chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry peptidyl-resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
HPLC Purification of the N-Methylated Peptide
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and then dilute with the initial mobile phase (e.g., 0.1% TFA in water).
2. HPLC System:
-
Use a preparative or semi-preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient:
-
Develop a suitable gradient based on the hydrophobicity of the peptide. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. N-methylated peptides are generally more hydrophobic than their non-methylated analogs and may require a higher percentage of organic solvent for elution.[7]
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are commonly used.
-
Expected Mass: The protonated molecule ([M+H]⁺) of the final peptide should be observed. The incorporation of an N-Me-D-Cys residue will result in a mass increase of 14.02 Da (CH₂) compared to a standard cysteine residue.
-
Fragmentation: In tandem mass spectrometry (MS/MS), fragmentation patterns can be used to confirm the peptide sequence. The N-methyl group can influence fragmentation, and specific fragment ions can confirm its location.
NMR Spectroscopy Characterization
-
¹H NMR: The N-methyl group will appear as a singlet, typically between 2.5 and 3.5 ppm. The absence of an amide proton for the N-methylated residue is a key characteristic. The chemical shifts of adjacent protons, particularly the alpha-proton, will be affected.
-
¹³C NMR: The N-methyl carbon will have a characteristic chemical shift.
-
2D NMR: Techniques like NOESY or ROESY can be used to study the conformation of the peptide. The presence of cis/trans isomers around the N-methylated peptide bond can lead to the doubling of some NMR signals.[8]
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for SPPS incorporating Fmoc-N-Me-D-Cys(Trt)-OH.
Impact of N-Methylation and D-Amino Acid Incorporation on Peptide Properties
Caption: Logical relationships of peptide modifications to therapeutic outcomes.
Conclusion
Fmoc-N-Me-D-Cys(Trt)-OH is a valuable building block for the synthesis of peptides with enhanced therapeutic potential. The strategic incorporation of N-methylated and D-amino acids can overcome many of the limitations of native peptides, such as poor metabolic stability and low bioavailability. While the synthesis and purification of peptides containing this modified residue require careful optimization of experimental protocols, the resulting peptides offer exciting opportunities for the development of novel therapeutics and research tools. This guide provides the foundational knowledge and procedural outlines to enable researchers, scientists, and drug development professionals to effectively utilize Fmoc-N-Me-D-Cys(Trt)-OH in their work.
References
- 1. Fmoc-N-Me-D-Cys(Trt)-OH | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-N-Me-Cys(Trt)-OH 97 HPLC 944797-51-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FMoc-n-me-d-cys(trt)-oh [myskinrecipes.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
